molecular formula C11H12F3NO2 B2471408 Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate CAS No. 1253055-92-3

Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate

Cat. No. B2471408
Key on ui cas rn: 1253055-92-3
M. Wt: 247.217
InChI Key: AWFWTEYDIPQVSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08846916B2

Procedure details

The methyl(Z)-3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate (350.0 gm, 1.42 mol) (28) was charged in methanol (10.0 vol, 3.5 Ltr) at 25-30° C. and the reaction was stirred for 10-15 minutes to give a clear solution. To the clear pale yellow solution, controlled addition of sulphuric acid (70.0 ml, 0.2 vol) was done at 0 to −10° C. and the clear solution was stirred for 10-15 minutes at 0 to −10° C. After 10-15 minutes stirring at 0 to −10° C., sodium cyanoborohydride (2.0 eq, 170.0 gm) was charged in 10 lots. The clear white suspension was stirred at 0 to −10° C. for 2 hours. The methanol was distilled completely at 45-50° C. under reduced pressure to give a pale yellow residue. The pale yellow residue was further treated with a 1:1 mixture of 35% hydrochloric acid:water at 0-5° C. to give pH 2. The suspension was stirred at 0-5° C. for 10-15 minutes and the suspension was further basified by using 20% sodium carbonate to give pH 8-9. The product was extracted in ethyl acetate (2×10.0 vol, 2×3.5 Ltr). The combined ethyl acetate layers were washed with water (3×10.0 vol, 3×3.5 Ltr). The product was isolated by distillation of the ethyl acetate to give a pale yellow coloured oil.
Quantity
350 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
170 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1]/[C:2](/[CH2:8][C:9]1[CH:14]=[C:13]([F:15])[C:12]([F:16])=[CH:11][C:10]=1[F:17])=[CH:3]\[C:4]([O:6][CH3:7])=[O:5].S(=O)(=O)(O)O.C([BH3-])#N.[Na+].Cl.C(=O)([O-])[O-].[Na+].[Na+]>CO.O>[NH2:1][CH:2]([CH2:8][C:9]1[CH:14]=[C:13]([F:15])[C:12]([F:16])=[CH:11][C:10]=1[F:17])[CH2:3][C:4]([O:6][CH3:7])=[O:5] |f:2.3,5.6.7|

Inputs

Step One
Name
Quantity
350 g
Type
reactant
Smiles
N\C(=C/C(=O)OC)\CC1=C(C=C(C(=C1)F)F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
70 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
170 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred for 10-15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a clear solution
CUSTOM
Type
CUSTOM
Details
was done at 0 to −10° C.
STIRRING
Type
STIRRING
Details
the clear solution was stirred for 10-15 minutes at 0 to −10° C
Duration
12.5 (± 2.5) min
STIRRING
Type
STIRRING
Details
After 10-15 minutes stirring at 0 to −10° C.
Duration
12.5 (± 2.5) min
STIRRING
Type
STIRRING
Details
The clear white suspension was stirred at 0 to −10° C. for 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
The methanol was distilled completely at 45-50° C. under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a pale yellow residue
STIRRING
Type
STIRRING
Details
The suspension was stirred at 0-5° C. for 10-15 minutes
Duration
12.5 (± 2.5) min
CUSTOM
Type
CUSTOM
Details
to give pH 8-9
EXTRACTION
Type
EXTRACTION
Details
The product was extracted in ethyl acetate (2×10.0 vol, 2×3.5 Ltr)
WASH
Type
WASH
Details
The combined ethyl acetate layers were washed with water (3×10.0 vol, 3×3.5 Ltr)
CUSTOM
Type
CUSTOM
Details
The product was isolated by distillation of the ethyl acetate
CUSTOM
Type
CUSTOM
Details
to give a pale yellow coloured oil

Outcomes

Product
Details
Reaction Time
12.5 (± 2.5) min
Name
Type
Smiles
NC(CC(=O)OC)CC1=C(C=C(C(=C1)F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08846916B2

Procedure details

The methyl(Z)-3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate (350.0 gm, 1.42 mol) (28) was charged in methanol (10.0 vol, 3.5 Ltr) at 25-30° C. and the reaction was stirred for 10-15 minutes to give a clear solution. To the clear pale yellow solution, controlled addition of sulphuric acid (70.0 ml, 0.2 vol) was done at 0 to −10° C. and the clear solution was stirred for 10-15 minutes at 0 to −10° C. After 10-15 minutes stirring at 0 to −10° C., sodium cyanoborohydride (2.0 eq, 170.0 gm) was charged in 10 lots. The clear white suspension was stirred at 0 to −10° C. for 2 hours. The methanol was distilled completely at 45-50° C. under reduced pressure to give a pale yellow residue. The pale yellow residue was further treated with a 1:1 mixture of 35% hydrochloric acid:water at 0-5° C. to give pH 2. The suspension was stirred at 0-5° C. for 10-15 minutes and the suspension was further basified by using 20% sodium carbonate to give pH 8-9. The product was extracted in ethyl acetate (2×10.0 vol, 2×3.5 Ltr). The combined ethyl acetate layers were washed with water (3×10.0 vol, 3×3.5 Ltr). The product was isolated by distillation of the ethyl acetate to give a pale yellow coloured oil.
Quantity
350 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
170 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1]/[C:2](/[CH2:8][C:9]1[CH:14]=[C:13]([F:15])[C:12]([F:16])=[CH:11][C:10]=1[F:17])=[CH:3]\[C:4]([O:6][CH3:7])=[O:5].S(=O)(=O)(O)O.C([BH3-])#N.[Na+].Cl.C(=O)([O-])[O-].[Na+].[Na+]>CO.O>[NH2:1][CH:2]([CH2:8][C:9]1[CH:14]=[C:13]([F:15])[C:12]([F:16])=[CH:11][C:10]=1[F:17])[CH2:3][C:4]([O:6][CH3:7])=[O:5] |f:2.3,5.6.7|

Inputs

Step One
Name
Quantity
350 g
Type
reactant
Smiles
N\C(=C/C(=O)OC)\CC1=C(C=C(C(=C1)F)F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
70 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
170 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred for 10-15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a clear solution
CUSTOM
Type
CUSTOM
Details
was done at 0 to −10° C.
STIRRING
Type
STIRRING
Details
the clear solution was stirred for 10-15 minutes at 0 to −10° C
Duration
12.5 (± 2.5) min
STIRRING
Type
STIRRING
Details
After 10-15 minutes stirring at 0 to −10° C.
Duration
12.5 (± 2.5) min
STIRRING
Type
STIRRING
Details
The clear white suspension was stirred at 0 to −10° C. for 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
The methanol was distilled completely at 45-50° C. under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a pale yellow residue
STIRRING
Type
STIRRING
Details
The suspension was stirred at 0-5° C. for 10-15 minutes
Duration
12.5 (± 2.5) min
CUSTOM
Type
CUSTOM
Details
to give pH 8-9
EXTRACTION
Type
EXTRACTION
Details
The product was extracted in ethyl acetate (2×10.0 vol, 2×3.5 Ltr)
WASH
Type
WASH
Details
The combined ethyl acetate layers were washed with water (3×10.0 vol, 3×3.5 Ltr)
CUSTOM
Type
CUSTOM
Details
The product was isolated by distillation of the ethyl acetate
CUSTOM
Type
CUSTOM
Details
to give a pale yellow coloured oil

Outcomes

Product
Details
Reaction Time
12.5 (± 2.5) min
Name
Type
Smiles
NC(CC(=O)OC)CC1=C(C=C(C(=C1)F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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